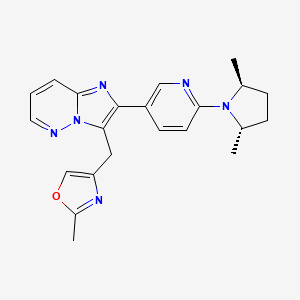

c-Myc inhibitor 12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H24N6O |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

4-[[2-[6-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]-3-pyridinyl]imidazo[1,2-b]pyridazin-3-yl]methyl]-2-methyl-1,3-oxazole |

InChI |

InChI=1S/C22H24N6O/c1-14-6-7-15(2)27(14)20-9-8-17(12-23-20)22-19(11-18-13-29-16(3)25-18)28-21(26-22)5-4-10-24-28/h4-5,8-10,12-15H,6-7,11H2,1-3H3/t14-,15-/m0/s1 |

InChI Key |

IWDUZCCVKUDDEK-GJZGRUSLSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H](N1C2=NC=C(C=C2)C3=C(N4C(=N3)C=CC=N4)CC5=COC(=N5)C)C |

Canonical SMILES |

CC1CCC(N1C2=NC=C(C=C2)C3=C(N4C(=N3)C=CC=N4)CC5=COC(=N5)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of c-Myc Inhibitor 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncogene is a critical regulator of cellular proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast number of human cancers. Consequently, the development of small molecule inhibitors targeting c-Myc has been a significant focus of cancer research. This technical guide provides a detailed overview of the mechanism of action of c-Myc inhibitor 12, also identified as compound 67h. This aminopyridine-containing biaryl compound has been characterized as a potent modulator of c-Myc protein levels.

Core Mechanism of Action: Reduction of c-Myc Protein Levels

The primary mechanism of action of this compound is the reduction of cellular c-Myc protein levels.[1] Unlike direct inhibitors that disrupt the c-Myc/Max heterodimerization, this compound belongs to a class of compounds that decrease the abundance of the c-Myc oncoprotein. The precise upstream signaling events and the direct molecular target leading to this reduction are subjects of ongoing investigation.

The activity of this compound has been quantified by its half-maximal effective concentration (pEC50) in a Homogeneous Time Resolved Fluorescence (HTRF) assay, which measures the reduction of c-Myc protein.

Quantitative Data Summary

| Compound | Assay Type | Parameter | Value | Reference |

| This compound (compound 67h) | c-Myc HTRF Assay | pEC50 | 6.4 | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize c-Myc inhibitors that reduce protein levels, based on standard laboratory practices.

c-Myc Homogeneous Time Resolved Fluorescence (HTRF) Assay

This immunoassay is designed to quantify endogenous c-Myc protein levels in cell lysates.

Principle: The assay employs two specific anti-c-Myc antibodies labeled with a donor (Europium Cryptate) and an acceptor (d2) fluorophore. In the presence of c-Myc, the antibodies bind to the protein, bringing the donor and acceptor into close proximity. Excitation of the donor triggers a Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits a specific fluorescent signal. The intensity of this signal is directly proportional to the concentration of c-Myc.[2]

Workflow:

Detailed Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Remove the culture medium and add 50 µL of lysis buffer to each well. Incubate at room temperature for 30-60 minutes with gentle shaking.[2]

-

Lysate Transfer: Transfer 10-20 µL of the cell lysate from each well of the 96-well plate to a corresponding well in a 384-well low-volume white plate.[2]

-

HTRF Reagent Addition: Prepare a working solution of the HTRF anti-c-Myc antibodies (donor and acceptor) according to the manufacturer's instructions. Dispense 10 µL of the antibody mix into each well of the 384-well plate.

-

Incubation: Seal the plate and incubate at room temperature for 3 to 24 hours, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and plot the results against the inhibitor concentration to determine the pEC50 value.

Cell Viability Assay (e.g., CCK-8 or MTT)

This assay assesses the effect of the inhibitor on cell proliferation and viability.

Principle: Colorimetric assays like CCK-8 or MTT measure the metabolic activity of viable cells. Water-soluble tetrazolium salt (in CCK-8) or MTT is reduced by cellular dehydrogenases to a colored formazan product, which is quantifiable by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Workflow:

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. For MTT assays, a solubilization step is required after this incubation.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis

This technique is used to visualize the reduction in c-Myc protein levels following inhibitor treatment.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with a primary antibody specific for c-Myc. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. The resulting band intensity corresponds to the amount of c-Myc protein.

Workflow:

Detailed Protocol:

-

Sample Preparation: Treat cells with this compound at various concentrations and for different time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and load onto a polyacrylamide gel. Separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative decrease in c-Myc protein levels compared to the loading control.

Signaling Pathway and Molecular Interactions

The reduction of c-Myc protein by inhibitors like compound 12 suggests an interaction with upstream regulatory pathways that control c-Myc stability. The c-Myc protein has a very short half-life and its degradation is tightly regulated by the ubiquitin-proteasome system. Key signaling pathways that influence c-Myc stability include:

-

PI3K/Akt/mTOR Pathway: This pathway can promote c-Myc stability.

-

GSK3β Signaling: Phosphorylation of c-Myc at Threonine 58 by GSK3β targets it for ubiquitination and degradation.

-

MAPK/ERK Pathway: Phosphorylation of c-Myc at Serine 62 by ERK can stabilize the protein.

This compound may act by modulating one or more of these pathways, leading to enhanced c-Myc degradation. Further investigation is required to pinpoint the exact molecular target.

Conclusion

This compound (compound 67h) is a promising small molecule that effectively reduces cellular c-Myc protein levels. Its mechanism of action likely involves the modulation of upstream signaling pathways that control c-Myc protein stability. The experimental protocols outlined in this guide provide a framework for the further characterization of this and similar compounds. A deeper understanding of its precise molecular target will be crucial for its future development as a potential therapeutic agent for c-Myc-driven cancers.

References

Unveiling the Cellular Consequences of c-Myc Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Myc oncoprotein is a master regulator of cellular proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast array of human cancers. Consequently, the direct inhibition of c-Myc has emerged as a promising therapeutic strategy. This technical guide delves into the core cellular effects of inhibiting c-Myc with small molecule compounds. While this report was initially aimed at providing a detailed analysis of "compound 67h" (also identified as "c-Myc inhibitor 12"), the full-text scientific literature detailing its specific quantitative cellular effects and associated experimental protocols was not publicly accessible at the time of this writing. Therefore, this guide has been adapted to provide a comprehensive overview of the cellular impacts of direct c-Myc inhibition using data from well-characterized, representative inhibitors. This document summarizes key quantitative data, provides detailed experimental methodologies for pivotal assays, and visualizes critical pathways and workflows to offer a thorough resource for researchers in the field of oncology and drug discovery.

Introduction to c-Myc and Its Role in Oncogenesis

c-Myc is a transcription factor that forms a heterodimer with its partner protein, Max, to bind to E-box sequences in the promoter regions of target genes. This binding initiates the transcription of a multitude of genes involved in critical cellular processes, including cell cycle progression, ribosome biogenesis, and metabolism. In normal cells, c-Myc expression is tightly controlled; however, in many cancers, its expression is constitutively elevated due to gene amplification, translocation, or upstream signaling pathway mutations. This aberrant c-Myc activity drives uncontrolled cell proliferation and tumor growth, making it a highly attractive, albeit challenging, drug target.

Mechanism of Action of Direct c-Myc Inhibitors

Direct small molecule inhibitors of c-Myc primarily function by disrupting the crucial protein-protein interaction between c-Myc and Max. This disruption prevents the formation of the functional c-Myc/Max heterodimer, thereby inhibiting its ability to bind to DNA and activate the transcription of its target genes. The downstream consequences of this inhibition are manifold and form the basis of the anti-cancer effects of these compounds.

Cellular Effects of c-Myc Inhibition

The inhibition of c-Myc function by small molecules triggers a cascade of cellular events that collectively contribute to their anti-tumor activity. These effects are primarily a consequence of the downregulation of c-Myc target genes.

Inhibition of Cell Proliferation and Viability

A primary and immediate consequence of c-Myc inhibition is the suppression of cell proliferation. This is a direct result of the downregulation of genes essential for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs). The impact on cell viability is often dose-dependent, with higher concentrations of the inhibitor leading to cell death.

Induction of Cell Cycle Arrest

By inhibiting the expression of key cell cycle regulators, c-Myc inhibitors typically induce cell cycle arrest, most commonly at the G0/G1 phase. This prevents cancer cells from entering the S phase and replicating their DNA, effectively halting their division.

Induction of Apoptosis

c-Myc has a dual role in both promoting proliferation and sensitizing cells to apoptosis. When c-Myc is inhibited, the balance can shift towards programmed cell death. This is often mediated by the altered expression of pro- and anti-apoptotic proteins from the Bcl-2 family.

Downregulation of c-Myc Target Genes

The most direct molecular consequence of c-Myc inhibition is the reduced transcription of its target genes. These genes are involved in a wide range of cellular processes, and their downregulation is the underlying cause of the observed phenotypic changes.

Quantitative Data on Representative c-Myc Inhibitors

Due to the inaccessibility of specific data for compound 67h, this section presents quantitative data from studies on other well-characterized direct c-Myc inhibitors to illustrate the typical potency and cellular effects.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| 10058-F4 | K562 (CML) | MTT Assay | IC50 (48h) | 35.4 µM | [1] |

| HL-60 (Leukemia) | Cell Viability | IC50 | ~50 µM | Fucito et al., 2017 | |

| MYCMI-6 | Daudi (Burkitt's Lymphoma) | Cell Viability | IC50 | <0.5 µM | [2] |

| P493-6 (B-cell line) | Apoptosis (Annexin V) | % Apoptotic Cells | Significant increase | [2] | |

| B13 | HT29 (Colorectal) | Cytotoxicity Assay | IC50 | 0.29 µM | [1] |

| HCT116 (Colorectal) | Cytotoxicity Assay | IC50 | 0.64 µM | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the cellular effects of c-Myc inhibitors.

Cell Viability Assay (MTT Assay)

Purpose: To determine the concentration of the inhibitor that reduces the viability of a cancer cell population by 50% (IC50).

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the c-Myc inhibitor (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Purpose: To quantify the percentage of cells undergoing apoptosis after treatment with the inhibitor.

Protocol:

-

Cell Treatment: Treat cells with the c-Myc inhibitor at a relevant concentration (e.g., IC50 or 2x IC50) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.

Western Blot Analysis for Protein Expression

Purpose: To assess the levels of c-Myc and its downstream target proteins after inhibitor treatment.

Protocol:

-

Protein Extraction: Treat cells with the inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against c-Myc, a downstream target (e.g., Cyclin D1), and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways Affected by c-Myc Inhibition

The inhibition of c-Myc impacts a complex network of signaling pathways that are fundamental to cancer cell biology.

Conclusion and Future Directions

The inhibition of c-Myc represents a potent and promising strategy for the treatment of a wide range of cancers. Small molecule inhibitors that disrupt the c-Myc/Max interaction effectively suppress cancer cell proliferation, induce cell cycle arrest and apoptosis, and modulate the expression of a vast network of genes essential for tumor growth. While specific quantitative data for "compound 67h" remains to be fully disclosed in the public domain, the characterization of other direct c-Myc inhibitors provides a clear framework for understanding its potential cellular effects. Future research will undoubtedly focus on the continued development of more potent and specific c-Myc inhibitors, as well as on strategies to overcome potential resistance mechanisms and to translate these promising preclinical findings into effective clinical therapies.

References

Probing the Affinity of Small-Molecule Inhibitors for the c-Myc Oncoprotein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncoprotein is a transcription factor that plays a pivotal role in regulating cell proliferation, growth, and apoptosis. Its deregulation is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention. However, its nature as a transcription factor lacking a defined enzymatic pocket has rendered it a notoriously challenging target for small-molecule drug discovery. This guide provides an in-depth analysis of the binding affinities of several key small-molecule inhibitors that have been developed to disrupt the function of c-Myc.

While the specific compound "c-Myc inhibitor 12" does not correspond to a known inhibitor in the scientific literature, this document will focus on a selection of well-characterized c-Myc inhibitors to provide a comprehensive overview of their binding characteristics and the methodologies used to assess them. We will delve into the quantitative binding data, the experimental protocols for its determination, and the signaling pathways affected by these inhibitors.

Quantitative Binding Affinity Data

The development of effective c-Myc inhibitors relies on a thorough understanding of their binding affinity and selectivity for the c-Myc protein. Various biophysical techniques are employed to quantify the strength of the interaction between an inhibitor and c-Myc, typically by determining the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative binding data for a selection of notable c-Myc inhibitors.

| Inhibitor | Target | Binding Affinity (Kd) | IC50 | Experimental Technique |

| MYCMI-6 | c-Myc bHLHZip Domain | 1.6 ± 0.5 µM[1] | 0.5 µM (in tumor cells)[1] | Surface Plasmon Resonance (SPR)[1] |

| MYCi361 | c-Myc | 3.2 µM[2][3] | Low micromolar range in various cancer cell lines[3] | Not explicitly stated, likely SPR or equivalent |

| sAJM589 | Myc-Max Leucine Zipper | 1.8 ± 0.03 µM (disruption of Myc-Max)[1] | Not explicitly stated, likely a biochemical assay | |

| 10058-F4 | c-Myc bHLHZip Domain | 5.3 ± 0.7 µM[4][5] | Fluorescence Polarization (FP)[5] | |

| 10074-G5 | c-Myc bHLHZip Domain | 2.8 ± 0.7 µM[4][5] | 146 µM (disruption of Myc-Max)[2] | Fluorescence Polarization (FP)[5] |

| ZINC15675948 | c-Myc | 1.08 ± 0.1 µM[6] | Microscale Thermophoresis (MST)[6] |

Experimental Protocols

The accurate determination of binding affinity is crucial for the structure-activity relationship (SAR) studies that guide the optimization of lead compounds. Below are detailed methodologies for key experiments cited in the characterization of c-Myc inhibitors.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time. It is a powerful tool for determining the kinetics (kon and koff) and affinity (Kd) of an interaction.

Experimental Workflow for SPR:

Workflow for determining binding affinity using SPR.

Detailed Protocol:

-

Protein Immobilization: The c-Myc protein is covalently immobilized on a sensor chip surface, typically a carboxymethylated dextran matrix. This is achieved through amine coupling, where the carboxyl groups on the sensor surface are activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to form reactive esters that then couple with primary amines on the lysine residues of the c-Myc protein.

-

Binding Analysis: A solution containing the small-molecule inhibitor (analyte) at various concentrations is flowed over the sensor chip surface. The binding of the inhibitor to the immobilized c-Myc protein causes a change in the refractive index at the surface, which is detected as a change in the resonance units (RU).

-

Dissociation: After the association phase, a buffer solution without the inhibitor is flowed over the chip to monitor the dissociation of the inhibitor from the c-Myc protein.

-

Regeneration: A regeneration solution (e.g., a low pH buffer or a high salt concentration) is injected to remove any remaining bound inhibitor, preparing the surface for the next injection cycle.

-

Data Analysis: The sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Microscale Thermophoresis (MST)

Microscale Thermophoresis is a technique that measures the directed movement of molecules in a temperature gradient. This movement is sensitive to changes in the size, charge, and solvation shell of a molecule, which are often altered upon ligand binding.

Experimental Workflow for MST:

References

Unraveling the Molecular Architecture of c-Myc Inhibition: A Technical Guide to 10074-G5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural basis for the activity of 10074-G5, a small molecule inhibitor of the oncoprotein c-Myc. By disrupting the crucial c-Myc/Max heterodimerization, 10074-G5 presents a promising avenue for therapeutic intervention in cancers characterized by c-Myc overexpression. This document provides a comprehensive overview of the inhibitor's mechanism, quantitative binding data, detailed experimental protocols, and visual representations of the key interactions and pathways.

Core Mechanism: Disrupting the c-Myc/Max Dimerization

The transcriptional activity of c-Myc is contingent upon its heterodimerization with its obligate partner, Max, through their respective basic helix-loop-helix leucine zipper (bHLH-ZIP) domains.[1][2][3] In its monomeric state, the bHLH-ZIP domain of c-Myc is intrinsically disordered.[1][4] The formation of the c-Myc/Max heterodimer induces a conformational change, creating a stable four-helix bundle that recognizes and binds to E-box DNA sequences (CAC/TGTG), thereby activating the transcription of target genes involved in cell proliferation, growth, and metabolism.[1]

The small molecule inhibitor 10074-G5 directly targets the c-Myc monomer, binding to a specific region within its bHLH-ZIP domain.[1][2] This interaction distorts the conformation of c-Myc, preventing its association with Max and consequently inhibiting its transcriptional function.[2][3]

Quantitative Analysis of 10074-G5 Activity

The efficacy and binding affinity of 10074-G5 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this inhibitor and its analog, JY-3-094.

| Parameter | Value | Assay/Method | Reference |

| IC50 (c-Myc/Max Dimerization) | 146 µM | Yeast Two-Hybrid | [2][5][6] |

| Kd (Binding to c-Myc peptide) | 2.8 µM | Not Specified | [1][2][5][6] |

| Binding Site on c-Myc | Residues 363-381 | NMR Spectroscopy, Docking | [1][4][5] |

| Cell Line | IC50 (Cell Viability) | Reference |

| Daudi (Burkitt's Lymphoma) | ~10 µM - 15.6 µM | [1][5][6] |

| HL-60 (Promyelocytic Leukemia) | ~13.5 µM - 30 µM | [1][6] |

| Compound | IC50 (Myc-Max Dimerization) | Cell Viability IC50 (Daudi) | Cell Viability IC50 (HL-60) | Reference |

| 10074-G5 | 146 µM | ~10 µM | ~30 µM | [1] |

| JY-3-094 | 33 µM | 56 µM | 184 µM | [1] |

Structural Basis of Interaction

NMR spectroscopy and computational docking studies have provided detailed insights into the binding mode of 10074-G5 to the c-Myc bHLH-ZIP domain.[1][7] The inhibitor binds to a hydrophobic cavity on the c-Myc monomer, specifically within the region spanning amino acid residues 363 to 381.[1][4][5]

Key interactions include:

-

The biphenyl moiety of 10074-G5 is directed into a hydrophobic pocket formed by Phe375 and Ile381.[1]

-

The electron-rich 7-nitrobenzofurazan ring is positioned near the positively charged residues Arg366 and Arg367, suggesting favorable electrostatic interactions.[1]

This binding induces a local conformational change in c-Myc, which remains largely disordered but is rendered incapable of productive dimerization with Max.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-Myc signaling pathway and a general workflow for identifying and characterizing c-Myc inhibitors like 10074-G5.

Caption: The c-Myc signaling pathway and the inhibitory action of 10074-G5.

Caption: A generalized experimental workflow for the discovery and characterization of c-Myc inhibitors.

Detailed Experimental Protocols

A comprehensive understanding of the structural basis of 10074-G5 activity is built upon a foundation of rigorous experimental techniques. Below are detailed methodologies for key experiments cited in the characterization of this inhibitor.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification

-

Objective: To identify the specific amino acid residues of c-Myc that interact with 10074-G5.

-

Protein Preparation: A peptide fragment of the c-Myc bHLH-ZIP domain, typically encompassing residues 363-381, is synthesized or recombinantly expressed and purified. For NMR studies, the peptide is often isotopically labeled with 15N and/or 13C.

-

Sample Preparation: The 15N-labeled c-Myc peptide is dissolved in a suitable NMR buffer (e.g., phosphate buffer at physiological pH) to a final concentration of 0.1-0.5 mM.

-

Titration: A stock solution of 10074-G5 in a compatible solvent (e.g., DMSO-d6) is prepared. Aliquots of the inhibitor solution are incrementally added to the NMR tube containing the c-Myc peptide.

-

Data Acquisition: A series of 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectra are acquired at each titration point. These spectra show a peak for each backbone amide proton-nitrogen pair in the peptide.

-

Data Analysis: Changes in the chemical shifts of the amide peaks upon addition of 10074-G5 are monitored. Residues that experience significant chemical shift perturbations are identified as being at or near the binding interface. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be performed on the complex to identify through-space proximities between protons on the inhibitor and the protein, providing more precise distance restraints for structural modeling.[1]

Electrophoretic Mobility Shift Assay (EMSA) for Dimerization Inhibition

-

Objective: To assess the ability of 10074-G5 to inhibit the formation of the c-Myc/Max heterodimer and its subsequent binding to DNA.

-

Reagents:

-

Recombinant c-Myc and Max proteins.

-

A double-stranded DNA oligonucleotide probe containing the E-box consensus sequence, labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, and a non-specific competitor DNA like poly(dI-dC)).

-

10074-G5 stock solution.

-

-

Procedure:

-

c-Myc and Max proteins are pre-incubated in the binding buffer on ice to allow for heterodimerization.

-

Varying concentrations of 10074-G5 or vehicle control are added to the protein mixture and incubated for a specified time (e.g., 30 minutes at room temperature).

-

The labeled DNA probe is added to the reaction mixtures and incubated for another period (e.g., 20 minutes at room temperature) to allow for DNA binding.

-

The samples are loaded onto a non-denaturing polyacrylamide gel.

-

The gel is subjected to electrophoresis to separate the protein-DNA complexes from the free DNA probe.

-

The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner.

-

-

Analysis: The intensity of the band corresponding to the c-Myc/Max-DNA complex is quantified. A decrease in band intensity in the presence of 10074-G5 indicates inhibition of dimerization or DNA binding. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability/Cytotoxicity Assays

-

Objective: To determine the effect of 10074-G5 on the viability and proliferation of cancer cell lines that overexpress c-Myc.

-

Cell Lines: Daudi Burkitt's lymphoma and HL-60 promyelocytic leukemia cells are commonly used as they exhibit high levels of c-Myc.[1][6]

-

Procedure (MTT Assay Example):

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

-

The cells are treated with a serial dilution of 10074-G5 or vehicle control for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.

-

A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Conclusion and Future Directions

The small molecule 10074-G5 serves as a crucial tool and a promising lead compound in the quest to therapeutically target c-Myc. Its mechanism of action, centered on the allosteric inhibition of c-Myc/Max dimerization through direct binding to a disordered region of the c-Myc monomer, provides a paradigm for targeting "undruggable" transcription factors. While 10074-G5 itself has limitations in terms of cellular potency and in vivo efficacy, structure-activity relationship studies have led to the development of analogs with improved biochemical activity, such as JY-3-094.[1] Future efforts will likely focus on enhancing the cell permeability and metabolic stability of these inhibitors to translate their biochemical promise into effective clinical candidates. The detailed structural and functional understanding of the 10074-G5 interaction with c-Myc will undoubtedly guide these endeavors.

References

- 1. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dbt.univr.it [dbt.univr.it]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early-Stage Research on Novel c-Myc Small Molecule Inhibitors

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

The c-Myc oncoprotein, a master regulator of cellular proliferation, metabolism, and apoptosis, is deregulated in over 70% of human cancers, making it a highly coveted therapeutic target.[1] For decades, its nature as a "featureless" transcription factor lacking a defined enzymatic pocket has rendered it "undruggable."[2][3] However, recent advances have heralded a new era of Myc-targeted drug discovery. This guide provides a comprehensive overview of the core strategies, novel small molecules, and essential experimental protocols that define the current frontier of early-stage c-Myc inhibitor research. We delve into the mechanisms of action, present key quantitative data for prominent compounds, and offer detailed methodologies for the critical assays used to identify and validate these pioneering molecules.

The Challenge and Opportunity of Targeting c-Myc

c-Myc is a basic helix-loop-helix leucine zipper (bHLH-LZ) transcription factor that functions by forming a heterodimer with its obligate partner, Max.[2][4] This c-Myc/Max complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, driving the transcription of a vast network of genes essential for tumor growth and survival.[5][6] The primary challenges in directly inhibiting c-Myc with small molecules are its nuclear localization, lack of a conventional ligand-binding pocket, and its function through transient protein-protein and protein-DNA interactions.[7][8][9] Despite these hurdles, the profound reliance of many tumors on sustained Myc activity—a phenomenon known as "Myc addiction"—suggests that even transient inhibition could have significant therapeutic effects.[2][10]

Core Strategies for c-Myc Inhibition

Current research efforts are concentrated on several distinct strategies to counteract oncogenic c-Myc activity. These can be broadly categorized as direct and indirect inhibition.

-

Direct Inhibition: This approach aims to disrupt the fundamental protein-protein interaction between c-Myc and Max, which is essential for DNA binding and transcriptional activity. Small molecules have been developed that either prevent the formation of the c-Myc/Max heterodimer or bind to the formed dimer and alter its conformation, rendering it incapable of binding to E-box sequences.[4][11][12]

-

Indirect Inhibition: These strategies target pathways or proteins that regulate c-Myc expression, stability, or transcriptional machinery. A prominent example is the inhibition of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[2] BRD4 is critical for recognizing acetylated histones at Myc-regulated gene promoters, and its inhibition with molecules like JQ1 effectively suppresses Myc-driven transcription.[10][11]

-

Targeting Myc Stability: The c-Myc protein has a very short half-life and its stability is tightly regulated by a complex series of phosphorylation events.[13][14] Specifically, phosphorylation at Serine 62 (S62) by kinases like ERK stabilizes c-Myc, while subsequent phosphorylation at Threonine 58 (T58) by GSK3β targets it for proteasomal degradation.[13][14] Small molecules that can modulate these post-translational modifications offer a viable path to reducing cellular c-Myc levels.[1]

-

Synthetic Lethality: This approach identifies and targets cellular dependencies that are unique to Myc-overexpressing cancer cells.[8] For instance, kinases such as Aurora kinase B and Cdk1 have been identified as synthetic lethal targets, where their inhibition is selectively toxic to cells with high Myc levels.[8][9]

Quantitative Data on Novel Small Molecule Inhibitors

The following tables summarize key quantitative data for several prominent early-stage c-Myc small molecule inhibitors. These compounds represent diverse chemotypes and mechanisms of action.

Table 1: Inhibitors of the c-Myc/Max Interaction

| Compound | Assay Type | Target / Cell Line | IC50 / Kd | Citation(s) |

| 10058-F4 | Fluorescence Polarization | c-Myc bHLH-ZIP | k_obs = 2.3 ± 0.7 µM | [2] |

| Mycro1 | Cell Proliferation | Burkitt lymphoma, Breast cancer | 10-20 µM | [2] |

| Mycro2 | Cell Proliferation | Burkitt lymphoma, Breast cancer | 10-20 µM | [2] |

| MYCMI-6 | Cell Proliferation | MYC-dependent tumor lines | As low as 0.5 µM | [15] |

| MYCMI-6 | Surface Plasmon Resonance | MYC:MAX Interaction | Single-digit µM | [4] |

| MYCi361 | Fluorescence Polarization | MYC Protein | K_D = 3.2 µM | [16] |

| ZINC15675948 | Microscale Thermophoresis | c-MYC Protein | K_d = 1.08 ± 0.1 µM | [17] |

| D347-2761 | Cell Proliferation | Myeloma cells | 5-10 µM | [18] |

| A1 | Cell Proliferation (CCK-8) | A549 Lung Cancer | IC50 = 6.32 µM | [19] |

| A5 | Cell Proliferation (CCK-8) | A549 Lung Cancer | IC50 = 11.39 µM | [19] |

Table 2: Other Novel c-Myc Inhibitors

| Compound | Primary Mechanism | Assay Type | Target / Cell Line | IC50 / Result | Citation(s) |

| JKY-2-169 | Perturbs c-Myc/Max conformation | N/A | N/A | N/A | [11] |

| 7594-0035 | Disturbs c-Myc protein stability | Cell Proliferation | Multiple Myeloma (MM) cells | Effective in vitro | [4] |

| MYCi975 | Promotes MYC degradation | In vivo tolerability | Mouse models | Tolerated up to 10x efficacious dose | [1] |

| OMO-103 | Direct Myc inhibitor (mini-protein) | Phase I Clinical Trial | Patients with solid tumors | Stabilized disease in 8 of 12 patients | [20][21] |

Key Experimental Protocols

The identification and validation of novel c-Myc inhibitors rely on a cascade of robust biochemical, biophysical, and cell-based assays.

Primary Screening: Identifying c-Myc/Max Interaction Disruptors

Protocol: Fluorescence Polarization (FP) Assay

This assay is a common high-throughput method to screen for inhibitors of the c-Myc/Max interaction.

-

Principle: The assay measures the change in polarization of light emitted from a fluorescently labeled probe. A small, fluorescently-tagged E-box-containing oligonucleotide tumbles rapidly in solution, resulting in low polarization. When bound by the larger c-Myc/Max heterodimer, its rotation slows, increasing the polarization. A small molecule that disrupts this binding will cause a decrease in polarization.

-

Reagents:

-

Purified, recombinant human c-Myc and Max proteins (bHLH-ZIP domains are sufficient).[22]

-

A fluorescently-labeled (e.g., FITC or TAMRA) double-stranded oligonucleotide containing the E-box consensus sequence (5'-CACGTG-3').

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20 and 1 mM DTT.

-

Small molecule compound library dissolved in DMSO.

-

-

Procedure:

-

Add c-Myc and Max proteins to wells of a black, low-volume 384-well plate to allow for pre-incubation and heterodimerization.

-

Add test compounds at various concentrations.

-

Add the fluorescently-labeled E-box probe to initiate the binding reaction.

-

Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters.

-

-

Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Orthogonal Validation of Direct Binding

Protocol: Microscale Thermophoresis (MST)

MST is used to confirm direct binding and determine the binding affinity (Kd) between a hit compound and the c-Myc protein.

-

Principle: MST measures the directed movement of molecules along a temperature gradient, which is dependent on size, charge, and solvation shell. The binding of a small molecule ligand to a target protein (e.g., fluorescently labeled c-Myc) alters these properties, leading to a change in thermophoretic movement.

-

Reagents:

-

Purified recombinant c-Myc protein.

-

Fluorescent labeling kit (e.g., NHS-ester dye for primary amines).

-

Hit compound from primary screen.

-

MST Buffer: Buffer conditions should be optimized for protein stability (e.g., PBS, pH 7.4).

-

-

Procedure:

-

Label the c-Myc protein with a fluorescent dye according to the manufacturer's protocol. Remove excess dye via size-exclusion chromatography.

-

Prepare a serial dilution of the hit compound.

-

Mix a constant concentration of labeled c-Myc with each dilution of the compound.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement in an MST instrument.

-

-

Data Analysis: Plot the change in normalized fluorescence against the logarithm of the ligand concentration. Fit the resulting binding curve to the appropriate model (e.g., Kd model) to calculate the dissociation constant (Kd). A Kd of 1.08 µM was determined for ZINC15675948 binding to c-Myc using this method.[17]

Cellular Target Engagement and Functional Assays

Protocol: Dual-Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to inhibit c-Myc's transcriptional activity in a cellular context.

-

Principle: Cells are co-transfected with two plasmids. The first is a reporter plasmid containing multiple E-box sequences upstream of a firefly luciferase gene. The second is a control plasmid containing a constitutively expressed Renilla luciferase gene, used for normalization. High c-Myc activity leads to high firefly luciferase expression. An effective inhibitor will reduce this expression.

-

Reagents:

-

HEK293T or another suitable mammalian cell line.

-

Reporter plasmid (e.g., pGL3-E-box-Luc).

-

Control plasmid (e.g., pRL-TK).

-

Transfection reagent.

-

Dual-Luciferase Assay System (e.g., Promega).

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the reporter and control plasmids.

-

After 24 hours, treat the cells with the test compound at various concentrations.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity sequentially using a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized activity against compound concentration to determine the IC50 for transcriptional inhibition. This method was used to identify D347-2761 as a potent inhibitor.[18]

c-Myc Signaling and Regulation

The activity and stability of the c-Myc protein are tightly controlled by upstream signaling pathways, presenting further opportunities for therapeutic intervention. Proliferative signals, often initiated by receptor tyrosine kinases, activate the Ras/MAPK cascade, leading to ERK-mediated phosphorylation of c-Myc on Serine 62 (S62).[13] This phosphorylation event stabilizes the protein. Concurrently, the PI3K/Akt pathway inhibits GSK3β, preventing the subsequent phosphorylation of Threonine 58 (T58).[13] As pro-growth signals wane, active GSK3β phosphorylates T58, which is a prerequisite for recognition by the F-box protein FBW7 and subsequent ubiquitination and proteasomal degradation.[23] Novel inhibitors like MYCi361 and MYCi975 leverage this pathway by enhancing T58 phosphorylation to promote Myc degradation.[1][16]

Conclusion and Future Directions

The journey to drug the "undruggable" c-Myc oncogene is rapidly advancing. The development of diverse chemical scaffolds, from direct inhibitors of the Myc/Max interaction to molecules that promote Myc's degradation, has provided the field with invaluable chemical probes and promising therapeutic leads.[1] The recent progression of the mini-protein inhibitor OMO-103 into clinical trials marks a pivotal moment, demonstrating that targeting Myc is a clinically viable strategy.[20][21][24] Future research will likely focus on improving the potency, selectivity, and pharmacokinetic properties of these early-stage molecules. Furthermore, combination therapies that pair direct Myc inhibitors with indirect approaches or immunotherapies hold immense promise for overcoming resistance and achieving durable responses in patients with Myc-driven cancers.[16] The continued application of the rigorous experimental protocols outlined in this guide will be essential for translating these scientific discoveries into transformative cancer medicines.

References

- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Myc | Cancer Grand Challenges [cancergrandchallenges.org]

- 4. researchgate.net [researchgate.net]

- 5. c-Myc Pathway [gentarget.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]

- 8. Therapeutic Strategies to Inhibit MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Taking on Challenging Targets: Making MYC Druggable - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]

- 21. Results from phase I clinical trial of the first drug to successfully inhibit the MYC protein, which drives many common cancers – Peptomyc [peptomyc.com]

- 22. Small-molecule inhibitors of c-Myc transcriptional factor suppress proliferation and induce apoptosis of promyelocytic leukemia cell via cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rupress.org [rupress.org]

- 24. MYC: From Undruggable Target to the First Cancer Clinical Trials [vhio.net]

The Role of c-Myc in Tumorigenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Myc proto-oncogene, a master transcriptional regulator, is a central figure in the landscape of human cancer.[1][2][3] Its protein product, c-Myc, orchestrates a vast and complex network of cellular processes, including proliferation, growth, metabolism, and apoptosis.[4][5] Deregulation of c-Myc expression or activity is a common event in a wide array of human malignancies, often correlating with aggressive tumor phenotypes and poor clinical outcomes.[1][2][6] This technical guide provides a comprehensive overview of the multifaceted role of c-Myc in tumorigenesis, detailing its molecular mechanisms, key signaling pathways, and the experimental methodologies used to investigate its function. Furthermore, it presents quantitative data on c-Myc's impact on cellular processes and explores its potential as a therapeutic target in oncology.

The c-Myc Protein: Structure and Function

The c-Myc protein is a member of the basic helix-loop-helix leucine zipper (bHLH-LZ) family of transcription factors.[7] To exert its transcriptional activity, c-Myc must form a heterodimer with its obligate partner, Max (Myc-associated factor X).[4][7] This c-Myc/Max heterodimer binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') located in the promoter regions of target genes, thereby activating their transcription.[7] c-Myc can also repress gene expression, often by interacting with other transcription factors such as Miz-1.[4]

c-Myc's Dual Role in Cell Cycle Progression and Apoptosis

A hallmark of c-Myc's function is its potent ability to drive cell cycle progression.[4][8] It achieves this by upregulating the expression of numerous genes that are critical for the G1 to S phase transition, including cyclins (e.g., Cyclin D1, Cyclin E) and cyclin-dependent kinases (CDKs).[4][9] Conversely, c-Myc can also repress the expression of CDK inhibitors like p21 and p27.[4]

Paradoxically, alongside its pro-proliferative effects, c-Myc is also a potent inducer of apoptosis.[5][8][10] This dual functionality is a critical failsafe mechanism to eliminate cells with aberrant proliferative signals. The decision between proliferation and apoptosis is context-dependent, influenced by the availability of survival factors and the presence of other oncogenic lesions.[10] When survival signals are limited, high levels of c-Myc can trigger the intrinsic apoptotic pathway, often through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[10]

Logical Relationship: c-Myc's Dual Control over Cell Fate

Caption: c-Myc's divergent roles in proliferation and apoptosis.

Key Signaling Pathways Involving c-Myc

The expression and activity of c-Myc are tightly regulated by a complex network of signaling pathways. Deregulation of these pathways is a common mechanism for c-Myc activation in cancer.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of development and tissue homeostasis.[11] In the canonical pathway, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear accumulation of β-catenin.[12] In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of target genes, with MYC being a prominent example.[13][14]

Signaling Pathway: Wnt/β-catenin Activation of c-Myc

Caption: Wnt signaling leads to c-Myc expression.

The PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways

The PI3K/Akt/mTOR and MAPK/ERK pathways are critical mediators of cell growth and survival in response to growth factor signaling.[15] Both pathways can influence c-Myc activity. The PI3K/Akt pathway, for instance, can lead to the phosphorylation and inhibition of GSK3β, a kinase that promotes c-Myc degradation.[16] Similarly, the MAPK/ERK pathway can phosphorylate c-Myc, leading to its stabilization and enhanced transcriptional activity.

Signaling Pathway: PI3K/Akt and MAPK/ERK Regulation of c-Myc

Caption: Regulation of c-Myc stability by PI3K/Akt and MAPK/ERK.

c-Myc and Metabolic Reprogramming

Cancer cells exhibit altered metabolism to fuel their rapid growth and proliferation. c-Myc is a key driver of this metabolic reprogramming, upregulating genes involved in both glycolysis and glutaminolysis.[17][18] This allows cancer cells to increase their uptake and utilization of glucose and glutamine, providing the necessary building blocks for macromolecule synthesis and energy production.

Signaling Pathway: c-Myc's Role in Metabolic Reprogramming

Caption: c-Myc drives glycolysis and glutaminolysis.

Quantitative Data on c-Myc in Cancer

The deregulation of c-Myc is a pervasive feature across numerous cancer types. The following tables summarize quantitative data related to c-Myc expression and its functional consequences.

Table 1: c-Myc Expression in Various Human Cancers (TCGA Data)

| Cancer Type | Number of Samples with c-Myc Amplification | Percentage of Samples with c-Myc Amplification |

| Ovarian Serous Cystadenocarcinoma | 133 | 28.2% |

| Breast Invasive Carcinoma | 154 | 14.1% |

| Lung Squamous Cell Carcinoma | 67 | 13.5% |

| Esophageal Carcinoma | 25 | 13.5% |

| Bladder Urothelial Carcinoma | 54 | 13.2% |

| Head and Neck Squamous Cell Carcinoma | 69 | 12.0% |

| Lung Adenocarcinoma | 62 | 10.8% |

| Sarcoma | 27 | 10.5% |

| Stomach Adenocarcinoma | 45 | 10.1% |

| Cervical Squamous Cell Carcinoma | 29 | 9.6% |

| Data derived from pan-cancer analysis of The Cancer Genome Atlas (TCGA)[19] |

Table 2: Key c-Myc Target Genes Involved in Cell Cycle Regulation

| Gene | Function | Regulation by c-Myc |

| CCND1 (Cyclin D1) | G1/S transition | Upregulation[4] |

| CCNE1 (Cyclin E1) | G1/S transition | Upregulation[4][9] |

| CDK4 | G1 phase progression | Upregulation[20] |

| CDC25A | Activates CDKs | Upregulation[4] |

| E2F1 | Transcription factor for S-phase genes | Upregulation[21] |

| CDKN1A (p21) | CDK inhibitor | Repression[4] |

| CDKN1B (p27) | CDK inhibitor | Repression[4] |

Table 3: c-Myc Regulated Enzymes in Cellular Metabolism

| Gene | Enzyme | Metabolic Pathway | Regulation by c-Myc |

| SLC2A1 (GLUT1) | Glucose Transporter 1 | Glycolysis | Upregulation |

| HK2 | Hexokinase 2 | Glycolysis | Upregulation[22] |

| LDHA | Lactate Dehydrogenase A | Glycolysis | Upregulation |

| SLC1A5 (ASCT2) | Solute Carrier Family 1 Member 5 | Glutaminolysis | Upregulation[22] |

| GLS | Glutaminase | Glutaminolysis | Upregulation[17] |

Table 4: c-Myc Regulated MicroRNAs in Tumorigenesis

| microRNA | Role in Cancer | Regulation by c-Myc |

| miR-17-92 cluster | OncomiR | Upregulation[21][23] |

| let-7 family | Tumor suppressor | Repression[12] |

| miR-34a | Tumor suppressor | Repression[17] |

| miR-29 family | Tumor suppressor | Repression[12] |

| miR-15a/16-1 cluster | Tumor suppressor | Repression[12] |

Experimental Protocols for Studying c-Myc

A variety of experimental techniques are employed to investigate the function and regulation of c-Myc. Detailed protocols for some of the key methodologies are provided below.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for c-Myc Target Gene Identification

Objective: To identify the genomic regions where c-Myc binds.

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse cells and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to c-Myc. The antibody will bind to c-Myc, and in doing so, will also pull down the DNA fragments that are cross-linked to it.

-

Washing: Wash the antibody-bead complexes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the c-Myc-bound chromatin from the antibody and reverse the formaldehyde cross-links.

-

DNA Purification: Purify the DNA fragments.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of significant enrichment, which represent c-Myc binding sites.

Experimental Workflow: ChIP-seq for c-Myc

Caption: Workflow for identifying c-Myc target genes via ChIP-seq.

Co-immunoprecipitation (Co-IP) for c-Myc-Max Interaction

Objective: To demonstrate the physical interaction between c-Myc and its binding partner Max.

Methodology:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to c-Myc.

-

Washing: Wash the antibody-bead complexes to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the antibody.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody specific to Max to detect its presence in the c-Myc immunoprecipitate.

Luciferase Reporter Assay for c-Myc Transcriptional Activity

Objective: To measure the ability of c-Myc to activate transcription from a specific promoter.

Methodology:

-

Construct Preparation: Clone a promoter region containing E-box sequences upstream of a luciferase reporter gene.

-

Transfection: Co-transfect cells with the luciferase reporter construct and a c-Myc expression vector (or siRNA to knockdown endogenous c-Myc). A control vector expressing Renilla luciferase is often co-transfected for normalization.

-

Cell Lysis and Luciferase Assay: After a period of incubation, lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the firefly/Renilla ratio in the presence of c-Myc indicates transcriptional activation.

Cell Proliferation Assays (MTT and BrdU)

Objective: To quantify the effect of c-Myc on cell proliferation.

MTT Assay Methodology:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat cells with agents that modulate c-Myc expression or activity.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells. Viable cells with active metabolism will reduce MTT to a purple formazan product.[24]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[25]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.[24]

BrdU Assay Methodology:

-

Cell Seeding and Treatment: As in the MTT assay.

-

BrdU Labeling: Add BrdU (Bromodeoxyuridine), a synthetic analog of thymidine, to the cell culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.[14][26]

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.[26]

-

Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition and Absorbance Measurement: Add a chromogenic substrate and measure the absorbance. The signal is proportional to the amount of BrdU incorporated, and thus to the number of proliferating cells.[26]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by c-Myc.

Methodology:

-

Cell Treatment: Induce apoptosis by modulating c-Myc expression or activity.

-

Staining: Stain the cells with Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[27] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[27]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Therapeutic Targeting of c-Myc

Given its central role in tumorigenesis, c-Myc is a highly attractive target for cancer therapy.[28] However, its nature as a transcription factor lacking a defined enzymatic pocket has made it a challenging target for small molecule inhibitors.[28] Current strategies for targeting c-Myc can be broadly categorized as follows:

-

Inhibiting c-Myc/Max Dimerization: Developing small molecules that disrupt the interaction between c-Myc and Max, thereby preventing DNA binding and transcriptional activation.[28][29][30]

-

Targeting c-Myc Transcription: Using inhibitors of transcription factors or epigenetic modulators that regulate MYC gene expression.

-

Promoting c-Myc Degradation: Developing molecules that enhance the proteasomal degradation of the c-Myc protein.

-

Synthetic Lethality: Identifying and targeting vulnerabilities in c-Myc-driven cancers, such as their reliance on specific metabolic pathways.

Experimental Workflow: Screening for c-Myc-MAX Interaction Inhibitors

References

- 1. MYC in breast tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MYC-Driven Pathways in Breast Cancer Subtypes | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transactivation-defective c-MycS retains the ability to regulate proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MYC and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. erc.bioscientifica.com [erc.bioscientifica.com]

- 8. The c-Myc protein induces cell cycle progression and apoptosis through dimerization with Max - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of c-myc expression on cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. c-myc down-regulation induces apoptosis in human cancer cell lines exposed to RPR-115135 (C31H29NO4), a non-peptidomimetic farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. Widespread microRNA repression by Myc contributes to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A quantitative analysis of modulations occurring in cellular c-myc protein content, %S phase and growth balance under growth-inhibitory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Targeting MYC-Regulated miRNAs to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. protocols.io [protocols.io]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. MicroRNAs in Tumorigenesis: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. texaschildrens.org [texaschildrens.org]

- 23. MicroRNA regulation of tumorigenesis, cancer progression and interpatient heterogeneity: towards clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Development, synthesis and validation of improved c-Myc/Max inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

c-Myc inhibitor 12 cell culture treatment protocol

Application Notes: c-Myc Inhibitor 12

Introduction

The c-Myc proto-oncogene is a master regulator of cellular processes, encoding a transcription factor that governs cell proliferation, growth, differentiation, and apoptosis.[1] c-Myc forms a heterodimer with its partner protein, Max, and this complex binds to E-box DNA sequences in the promoter regions of target genes, activating their transcription.[2][3] In normal physiological conditions, c-Myc expression is tightly controlled; however, its deregulation is a hallmark of a vast majority of human cancers, making it a highly sought-after therapeutic target.[4][5] Despite its importance, the direct inhibition of c-Myc has been historically challenging due to its nature as a transcription factor lacking a conventional enzymatic active site.[6][7]

This compound: Mechanism of Action

This compound (also referred to as compound 67h) is a small molecule designed to inhibit the function of the c-Myc protein, demonstrating a pEC50 of 6.4.[8] While the precise mechanism for this specific inhibitor is under investigation, small-molecule c-Myc inhibitors generally function through several primary strategies:

-

Disruption of c-Myc/Max Dimerization: Many inhibitors are designed to bind to c-Myc, inducing a conformational change that prevents its essential partnership with Max. Without forming the c-Myc/Max heterodimer, the complex cannot bind to DNA, thereby blocking the transcription of target genes.[6][9]

-

Interference with DNA Binding: Some compounds allow the c-Myc/Max dimer to form but alter its structure in a way that abrogates its ability to bind to E-box sequences.[6]

-

Promoting Protein Degradation: Certain inhibitors can destabilize the c-Myc protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9][10]

-

Indirect Inhibition: This approach targets cofactors necessary for c-Myc's transcriptional activity. For instance, inhibitors of the BET-domain protein BRD4, like JQ1, prevent the recruitment of the transcriptional machinery to c-Myc target genes.[9][11]

The downstream effects of inhibiting c-Myc are profound, typically leading to a halt in cell cycle progression, a reduction in cell proliferation, and the induction of apoptosis in cancer cells that are dependent on high levels of c-Myc activity.[10][12][13]

Quantitative Data Summary

The efficacy of c-Myc inhibitors is commonly assessed by determining their half-maximal inhibitory concentration (IC50) across various cancer cell lines. The tables below summarize representative IC50 values for several small-molecule c-Myc inhibitors, demonstrating their potency and context-dependent activity.

Table 1: IC50 Values of Novel c-Myc Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| c-Myc-i7 | A549 | Lung Cancer | ~42 | [14] |

| DU-145 | Prostate Cancer | 2.5 | [14] | |

| MCF7 | Breast Cancer | 1.6 | [14] | |

| c-Myc-i8 | A549 | Lung Cancer | ~120 | [14] |

| DU-145 | Prostate Cancer | ~50 | [14] | |

| MCF7 | Breast Cancer | 55.0 | [14] | |

| c-Myc-i10 | A549 | Lung Cancer | ~145 | [14] |

| DU-145 | Prostate Cancer | ~90 | [14] | |

| MCF7 | Breast Cancer | 11.6 | [14] | |

| 10058-F4 | DU-145 | Prostate Cancer | 95.2 | [14] |

| | MCF7 | Breast Cancer | 70.5 |[14] |

Table 2: IC50 Values of Inhibitor 7594-0037 in Multiple Myeloma Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 7594-0037 | RPMI-8226 | Multiple Myeloma | 17.8 | [10] |

| | U266 | Multiple Myeloma | 27.9 |[10] |

Key Experimental Protocols

Herein are detailed protocols for the treatment of cell cultures with this compound and subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression.

Protocol 1: General Cell Culture and Treatment

This protocol provides a general guideline for dissolving this compound and treating adherent cancer cell lines.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Appropriate cancer cell line (e.g., MCF7, DU-145, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)[14]

-

Phosphate-Buffered Saline (PBS)

-

Sterile, filtered pipette tips and microcentrifuge tubes

Procedure:

-

Reconstitution of Inhibitor: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound by dissolving it in DMSO. Vortex thoroughly to ensure complete dissolution. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Culture cells in T-75 flasks until they reach approximately 80-90% confluency. Trypsinize, count, and seed the cells into appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis/cell cycle) at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment (typically ~70% confluency).[14] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the inhibitor stock solution. Prepare serial dilutions of the inhibitor in complete growth medium to achieve the desired final concentrations for treatment. Ensure the final concentration of DMSO in the medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

-

Cell Treatment: Carefully remove the old medium from the wells. Add the medium containing the various concentrations of this compound or the vehicle control (medium with DMSO only) to the respective wells.

-

Incubation: Return the plates to the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours), depending on the specific assay and cell line.

Protocol 2: Cell Viability (MTS Assay)

This protocol is used to determine the IC50 value of the inhibitor.

Materials:

-

Cells treated as described in Protocol 1 in a 96-well plate.

-

MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Following the 48-hour treatment period, add MTS reagent directly to each well (typically 20 µL per 100 µL of medium).[14]

-

Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell line.

-

Measure the absorbance of each well at 490 nm using a microplate reader.[14]

-

Data Analysis:

-

Subtract the average absorbance of the "medium only" blank wells from all other values.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) × 100.

-

Plot the % Viability against the log-transformed inhibitor concentration and use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value.[14]

-

Protocol 3: Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis and necrosis following inhibitor treatment.

Materials:

-

Cells treated as described in Protocol 1 in a 6-well plate.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

After the desired treatment period (e.g., 24 or 48 hours), collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then combine with the floating cells from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS, centrifuging after each wash.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 × 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples immediately using a flow cytometer. The cell population will be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[15]

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of the inhibitor on cell cycle phase distribution.

Materials:

-

Cells treated as described in Protocol 1 in a 6-well plate.

-

Cold 70% ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest cells as described in Step 1 of Protocol 3.

-

Wash the cell pellet with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the pellet in 500 µL of cold PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing. This prevents cell clumping.[16]

-

Store the fixed cells at 4°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS and centrifuge again.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.[17]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17]

Visualizations

Caption: Simplified c-Myc signaling pathway and point of intervention for Inhibitor 12.

Caption: General experimental workflow for cell culture treatment and analysis.

Caption: Logical flow from c-Myc inhibition to expected cellular outcomes.

References

- 1. abeomics.com [abeomics.com]

- 2. c-Myc Pathway [gentarget.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells [mdpi.com]

- 13. The c-Myc protein induces cell cycle progression and apoptosis through dimerization with Max - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. c-Myc inhibition prevents leukemia initiation in mice and impairs the growth of relapsed and induction failure pediatric T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancer.wisc.edu [cancer.wisc.edu]

Application Notes and Protocols: Determination of IC50 for c-Myc Inhibitor 12 in vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction: